4-fluoro-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}aniline
Description
4-fluoro-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}aniline is a chemical compound with the molecular formula C16H14FN3. It is characterized by the presence of a fluorine atom, an imidazole ring, and an aniline group.
Properties
IUPAC Name |
4-fluoro-N-[(4-imidazol-1-ylphenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3/c17-14-3-5-15(6-4-14)19-11-13-1-7-16(8-2-13)20-10-9-18-12-20/h1-10,12,19H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXGNKHCUZDMCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC=C(C=C2)F)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}aniline typically involves the reaction of 4-fluorobenzylamine with 4-(1H-imidazol-1-yl)benzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}aniline can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imine or nitroso derivatives.
Reduction: Reduction reactions can convert the imine group back to the amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imine or nitroso derivatives, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with imidazole and aniline moieties exhibit significant anticancer properties. The structural framework of 4-fluoro-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}aniline allows it to interact with various biological targets implicated in cancer progression.
- Case Study : A study on similar imidazole derivatives showed that they can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties, particularly in the context of diseases characterized by chronic inflammation.
- Mechanism : It is hypothesized that the imidazole ring contributes to the modulation of inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines .
Antimicrobial Activity
The presence of both the imidazole and aniline groups suggests potential antimicrobial activity against various pathogens.
- Research Findings : Compounds with similar structures have demonstrated efficacy against bacterial strains, indicating that this compound may possess comparable properties .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the fluorine position or the substitution pattern on the phenyl ring can significantly influence its pharmacological profile.
| Modification | Effect on Activity |
|---|---|
| Fluorine at para position | Enhanced lipophilicity and bioavailability |
| Substituents on phenyl ring | Altered binding affinity to target proteins |
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Structural modifications can lead to derivatives with improved activity profiles.
- Synthetic Pathway : A common method involves a nucleophilic substitution reaction where an aniline derivative is reacted with an imidazole-containing compound under specific conditions to yield the target compound.
Mechanism of Action
The mechanism of action of 4-fluoro-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}aniline is not fully understood. it is believed to interact with various molecular targets through its imidazole and aniline moieties. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-imidazol-1-yl)aniline
- 4-fluoroaniline
- N-(4-(1H-imidazol-1-yl)phenyl)benzamide
Uniqueness
4-fluoro-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}aniline is unique due to the combination of its fluorine atom, imidazole ring, and aniline group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Biological Activity
4-Fluoro-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}aniline, also known by its CAS number 866157-51-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H16FN3, with a molecular weight of 287.31 g/mol. Its structure features a fluorine atom and an imidazole ring, which are critical for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly its effects on cancer cells and microbial pathogens.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study evaluated its cytotoxic effects on human cervical (HeLa) and lung (A549) carcinoma cells using the MTT assay. The results indicated that at concentrations of 1, 5, and 25 μM, the compound did not exhibit significant cytotoxicity compared to control groups . This suggests that while it may not be directly cytotoxic, it could play a role in modulating cancer cell behavior.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. It was found to exhibit activity against various bacterial strains. In particular, compounds with similar structures have demonstrated significant antibacterial effects against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM . The mechanism underlying this activity is believed to involve the inhibition of protein synthesis pathways.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that its imidazole moiety may interact with specific biological targets involved in cell signaling and proliferation.
Table: Summary of Biological Activities
| Activity Type | Test System | Concentration Range | Observations |
|---|---|---|---|
| Cytotoxicity | HeLa and A549 cells | 1 - 25 μM | No significant cytotoxic effects |
| Antibacterial | Various strains | 15.625 - 125 μM | Significant activity against Gram-positive bacteria |
| Mechanism | Protein synthesis | N/A | Inhibition observed in related compounds |
Case Study: Anticancer Potential
In a study examining N-substituted derivatives for anticancer activity, it was noted that modifications to the aniline structure could enhance efficacy against resistant cancer cell lines. While specific data on this compound were limited, trends indicated that similar compounds with bulky substituents exhibited improved activity against various cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
